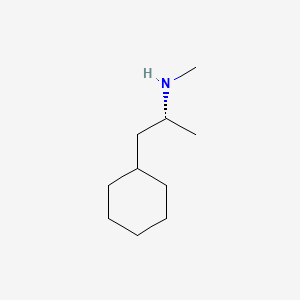
Propylhexedrine, (+)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Propylhexedrine, (+)-, is synthesized through a series of chemical reactions involving alkylation and reduction steps. The synthesis process typically involves the manipulation of molecular structures to achieve the desired sympathomimetic activity.
Industrial Production Methods
Industrial production of Propylhexedrine, (+)-, involves large-scale chemical synthesis using similar alkylation and reduction techniques. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a nasal decongestant.
化学反应分析
Types of Reactions
Propylhexedrine, (+)-, undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific steps involved in the synthesis or metabolic pathways.
Major Products Formed
科学研究应用
Propylhexedrine, (+)-, has several scientific research applications, including:
作用机制
Propylhexedrine, (+)-, acts as an alpha-adrenergic agonist, primarily targeting alpha-adrenergic receptors in the respiratory tract mucosa. This action leads to vasoconstriction, reducing swelling and inflammation of the mucous membranes, thereby alleviating nasal and sinus congestion . The compound causes the norepinephrine, dopamine, and serotonin transporters to reverse their direction of flow, leading to the release of these neurotransmitters from the vesicles to the cytoplasm and from the cytoplasm to the synapse .
相似化合物的比较
Similar Compounds
Methamphetamine: Similar to amphetamine, methamphetamine has stimulant properties, but Propylhexedrine, (+)-, is less potent and primarily used for nasal congestion.
Uniqueness
Propylhexedrine, (+)-, is unique in its specific action on alpha-adrenergic receptors, making it an effective nasal decongestant with fewer stimulant effects compared to amphetamine and methamphetamine .
属性
CAS 编号 |
6556-29-2 |
|---|---|
分子式 |
C10H21N |
分子量 |
155.28 g/mol |
IUPAC 名称 |
(2R)-1-cyclohexyl-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3/t9-/m1/s1 |
InChI 键 |
JCRIVQIOJSSCQD-SECBINFHSA-N |
手性 SMILES |
C[C@H](CC1CCCCC1)NC |
规范 SMILES |
CC(CC1CCCCC1)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


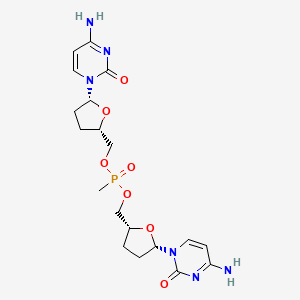
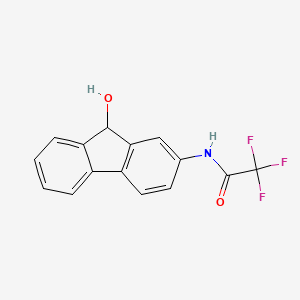
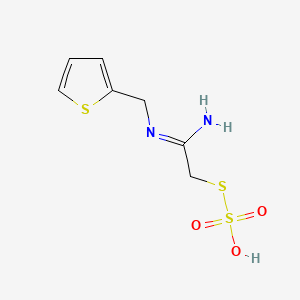
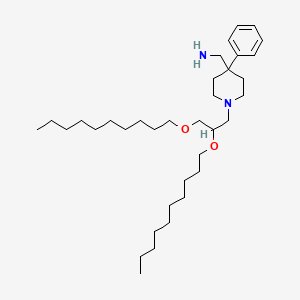
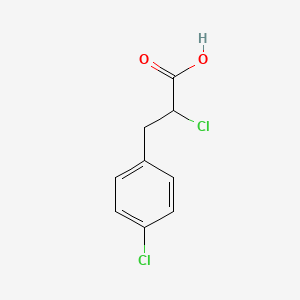
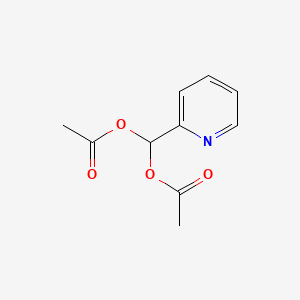
![8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12800872.png)
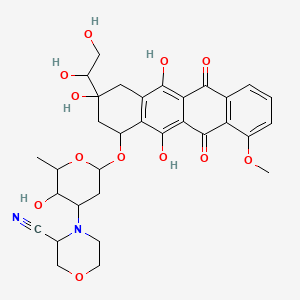
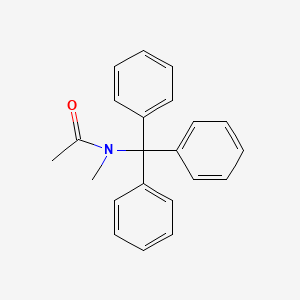
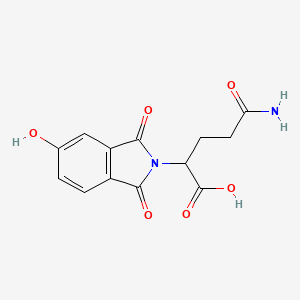
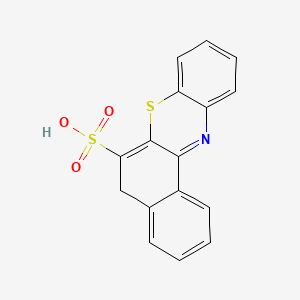
![1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)](/img/structure/B12800909.png)


